

# An In-depth Technical Guide to 2-(4-Chloro-2-methylphenoxy)ethanol

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## Compound of Interest

Compound Name: 2-(4-Chloro-2-methylphenoxy)ethanol

Cat. No.: B1294840

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-(4-Chloro-2-methylphenoxy)ethanol**, including its chemical properties, a detailed experimental protocol for its synthesis based on the Williamson ether synthesis, and a review of the biological activities of structurally related compounds.

## Chemical and Physical Properties

**2-(4-Chloro-2-methylphenoxy)ethanol** is a chemical compound with the molecular formula  $C_9H_{11}ClO_2$ . The following table summarizes its key physical and chemical properties.

Property	Value
CAS Number	36220-29-8
Molecular Formula	$C_9H_{11}ClO_2$
Molecular Weight	186.64 g/mol
Density	1.198 g/cm <sup>3</sup>
Boiling Point	294.5 °C at 760 mmHg
Refractive Index	1.539

# Synthesis of 2-(4-Chloro-2-methylphenoxy)ethanol

The synthesis of **2-(4-Chloro-2-methylphenoxy)ethanol** can be achieved via the Williamson ether synthesis. This well-established method involves the reaction of an alkoxide with a primary alkyl halide. In this case, the sodium salt of 4-chloro-2-methylphenol (sodium 4-chloro-2-methylphenoxide) is reacted with 2-chloroethanol.

## Experimental Protocol: Williamson Ether Synthesis

Materials:

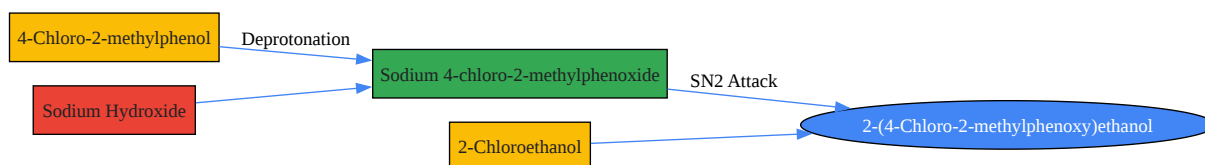
- 4-chloro-2-methylphenol
- Sodium hydroxide (NaOH)
- 2-Chloroethanol
- Anhydrous ethanol (solvent)
- Diethyl ether (for extraction)
- Hydrochloric acid (HCl) (for neutralization)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate or sodium sulfate (drying agent)

Procedure:

- Preparation of the Alkoxide:
  - In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a specific molar equivalent of 4-chloro-2-methylphenol in anhydrous ethanol.
  - To this solution, add one molar equivalent of sodium hydroxide.
  - The mixture is stirred at room temperature until the 4-chloro-2-methylphenol is completely converted to its sodium salt, sodium 4-chloro-2-methylphenoxide.

- Ether Synthesis:
  - To the freshly prepared alkoxide solution, add one molar equivalent of 2-chloroethanol.
  - The reaction mixture is then heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up and Purification:
  - After the reaction is complete, the mixture is cooled to room temperature.
  - The solvent (ethanol) is removed under reduced pressure using a rotary evaporator.
  - The resulting residue is dissolved in diethyl ether and washed sequentially with water, a dilute solution of hydrochloric acid (to neutralize any unreacted alkoxide), and a saturated sodium bicarbonate solution.
  - The organic layer is then dried over anhydrous magnesium sulfate or sodium sulfate.
  - The drying agent is removed by filtration, and the diethyl ether is evaporated to yield the crude **2-(4-Chloro-2-methylphenoxy)ethanol**.
  - The crude product can be further purified by distillation under reduced pressure or by column chromatography.

## Reaction Visualization



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Figure 1: Williamson Ether Synthesis of the target compound.

## Spectroscopic Data

While specific spectra for **2-(4-Chloro-2-methylphenoxy)ethanol** are not readily available in public databases, the expected spectroscopic characteristics can be inferred from its structure.

Technique	Expected Features
<sup>1</sup> H NMR	Signals corresponding to the aromatic protons, the methyl group protons, and the two sets of methylene protons of the ethanol moiety. The chemical shifts and splitting patterns would be characteristic of the specific electronic environment of each proton.
<sup>13</sup> C NMR	Resonances for the aromatic carbons (with distinct shifts for the carbon atoms attached to chlorine, oxygen, and the methyl group), the methyl carbon, and the two carbons of the ethanol side chain.
IR	Characteristic absorption bands for the C-O-C ether linkage, C-Cl bond, aromatic C-H and C=C stretching, and a broad O-H stretching band from the terminal hydroxyl group.
Mass Spec	The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (186.64 g/mol), along with a characteristic isotopic pattern for the presence of one chlorine atom. Fragmentation patterns would likely involve cleavage of the ether linkage and the ethanol side chain.

## Biological Activity and Toxicology (Based on Related Compounds)

Direct experimental data on the biological activity of **2-(4-Chloro-2-methylphenoxy)ethanol** is limited in the public domain. However, insights can be drawn from the known activities of structurally similar compounds.

## Antifungal Activity

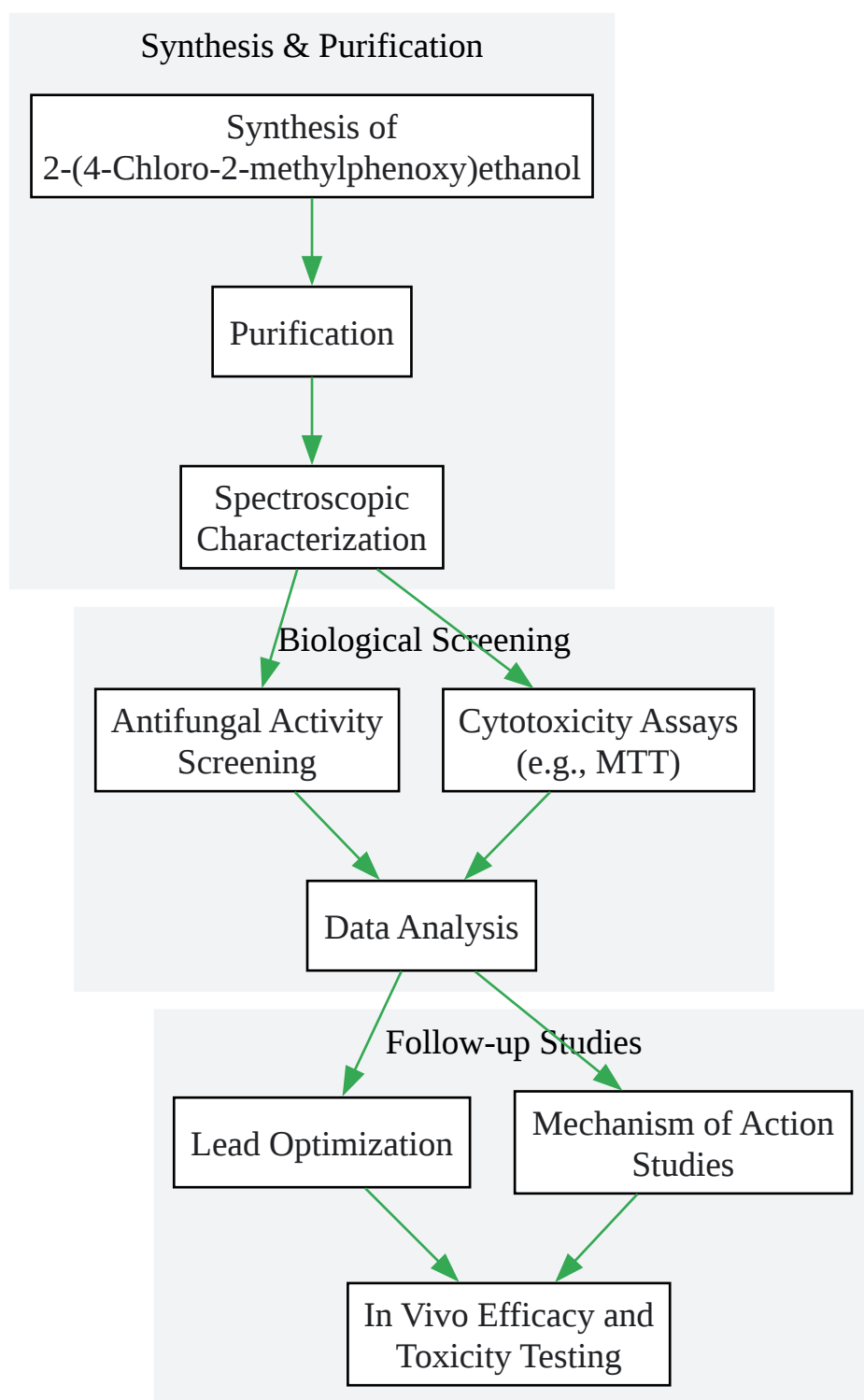
The related compound, 2-(4-chlorophenoxy)ethanol, is known to possess antifungal properties. It is plausible that **2-(4-Chloro-2-methylphenoxy)ethanol** may also exhibit similar activity. The presence of the chlorophenoxy moiety is a common feature in many antimicrobial agents. Further research would be required to confirm and quantify any antifungal effects.

## Potential Toxicological Profile

The toxicology of the closely related and widely used herbicide, (4-chloro-2-methylphenoxy)acetic acid (MCPA), has been extensively studied. While **2-(4-Chloro-2-methylphenoxy)ethanol** is not a herbicide, the shared chemical backbone suggests that some toxicological properties might be similar. It is important to note that the ethanol side chain in the target compound will significantly alter its pharmacokinetic and pharmacodynamic properties compared to the acetic acid side chain of MCPA. Any toxicological assessment would require specific studies on **2-(4-Chloro-2-methylphenoxy)ethanol**.

## Experimental Workflow for Biological Screening

The following diagram illustrates a general workflow for the initial biological screening of **2-(4-Chloro-2-methylphenoxy)ethanol**.



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Figure 2: General workflow for biological screening.

## Conclusion

This technical guide has provided a detailed overview of **2-(4-Chloro-2-methylphenoxy)ethanol**, including its physicochemical properties and a proposed synthetic route via the Williamson ether synthesis. While direct biological data is limited, the structural similarity to known antifungal agents and the well-studied toxicological profile of related compounds provide a basis for future research. The provided experimental framework and workflow diagrams offer a starting point for researchers interested in exploring the synthesis and biological potential of this compound. Further experimental validation is necessary to fully characterize its properties and potential applications.

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